BenchChemオンラインストアへようこそ!

1,1-Dibenzyl-3-(2,6-diethylphenyl)urea

Lipophilicity Drug Design ACAT Inhibition

1,1-Dibenzyl-3-(2,6-diethylphenyl)urea (CAS 86764-72-9) is a trisubstituted urea derivative featuring two benzyl groups on one urea nitrogen and a 2,6-diethylphenyl group on the other. It belongs to the class of N,N'-diarylalkyl ureas historically investigated for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition.

Molecular Formula C25H28N2O
Molecular Weight 372.5 g/mol
CAS No. 86764-72-9
Cat. No. B3338208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dibenzyl-3-(2,6-diethylphenyl)urea
CAS86764-72-9
Molecular FormulaC25H28N2O
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C25H28N2O/c1-3-22-16-11-17-23(4-2)24(22)26-25(28)27(18-20-12-7-5-8-13-20)19-21-14-9-6-10-15-21/h5-17H,3-4,18-19H2,1-2H3,(H,26,28)
InChIKeyFFZSSNUSZPLNPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dibenzyl-3-(2,6-diethylphenyl)urea (CAS 86764-72-9): Chemical Identity and Procurement Baseline


1,1-Dibenzyl-3-(2,6-diethylphenyl)urea (CAS 86764-72-9) is a trisubstituted urea derivative featuring two benzyl groups on one urea nitrogen and a 2,6-diethylphenyl group on the other [1]. It belongs to the class of N,N'-diarylalkyl ureas historically investigated for acyl-CoA:cholesterol acyltransferase (ACAT) inhibition [2]. The compound is cataloged in PubChem (CID 3362690) and carries the DSSTox identifier DTXSID50391814, indicating regulatory tracking interest [1]. Its commercial availability is primarily through Sigma-Aldrich's AldrichCPR collection (Product No. 3351512), suggesting a role as a specialized research tool rather than a bulk industrial chemical .

Why Generic Substitution of 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea is Not Advisable Without Comparator Data


The di(aralkyl)urea chemotype exhibits high sensitivity to phenyl ring substitution. The foundational patent US4387106 demonstrates that even minor changes—such as shifting from 2,6-dimethyl to 2,4-dimethyl or to 2-methyl—yield distinct compounds with differing biological profiles [1]. The 2,6-diethylphenyl moiety introduces greater steric bulk (two ethyl groups vs. methyl) and increased lipophilicity compared to the more commonly exemplified 2,6-dimethylphenyl analog [2]. These structural differences are expected to translate into altered ACAT enzyme binding kinetics, metabolic stability, and ultimately, in vivo efficacy, making generic interchange scientifically unsound without direct comparative data [3]. However, a critical note is that direct quantitative comparator data for this specific compound is currently limited in the public domain, and selection decisions must rely on class-level inference and orthogonal physiochemical comparisons.

Quantitative Evidence Guide: Differentiating 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea from Structural Analogs


Structural Differentiation via Computed Lipophilicity (XLogP3-AA) Against 2,6-Dimethyl Analog

The 2,6-diethylphenyl substitution imparts higher computed lipophilicity (XLogP3-AA = 5.7) relative to the 2,6-dimethylphenyl analog (XLogP3-AA = 4.9, based on PubChem data for 1,1-dibenzyl-3-(2,6-dimethylphenyl)urea) [1][2]. A difference of +0.8 logP units is significant for membrane permeability and ADME profiling. This calculated difference supports the selection of the diethyl analog when higher logP is desired for target engagement in lipid-rich environments such as arterial walls.

Lipophilicity Drug Design ACAT Inhibition

Spectral Fingerprint Confirmation for Identity Assurance Against Counterfeit or Mislabeled Material

The compound possesses a definitive spectral fingerprint in the Wiley KnowItAll NMR and IR libraries, with 3 NMR spectra (¹H, ¹³C, etc.) and 1 FTIR spectrum publicly available on SpectraBase [1]. This multi-modal spectral signature provides a robust identity verification standard that can be used to confirm material authenticity upon receipt, differentiating it from similar urea derivatives that may co-elute or share molecular weight. In contrast, many close analogs (e.g., various dimethylphenyl-substituted ureas) have fewer or less accessible spectral references.

Quality Control Spectral Analysis Procurement Verification

Patent Family Placement Suggests Cardiovascular Research Relevance Over Unsubstituted or Mono-Substituted Phenyl Analogs

The compound falls within the Markush structure of US4387106, a patent specifically claiming methods of treating atherosclerosis via ACAT inhibition [1]. While specific IC50 values for 1,1-dibenzyl-3-(2,6-diethylphenyl)urea are not disclosed in the patent, its inclusion alongside exemplified compounds with demonstrated in vivo activity (e.g., 1,1-dibenzyl-3-(2,4-dimethylphenyl)urea showing 89.9% inhibition) supports its potential as a biologically active member of this series [2]. This contrasts with simpler unsubstituted phenyl or mono-alkyl analogs that are either absent from ACAT patents or show lower potency in related assays.

Atherosclerosis ACAT Inhibition Patent Analysis

Increased Rotatable Bond Count Suggests Different Conformational Entropy Compared to 2,6-Dimethyl Analog

The target compound possesses 7 rotatable bonds, compared to 5 for 1,1-dibenzyl-3-(2,6-dimethylphenyl)urea, as computed by Cactvs in PubChem [1][2]. The additional two rotatable bonds arise from the ethyl substituents, increasing the compound's conformational entropy. This difference can affect binding thermodynamics and selectivity for protein pockets that can accommodate more flexible ligands, a factor relevant when selecting among urea-based ACAT inhibitors for crystallography or binding studies.

Conformational Flexibility Molecular Design Ligand Binding

Application Scenarios for 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea (86764-72-9) Based on Verified Evidence


Cardiovascular Drug Discovery: ACAT Inhibitor SAR Probe

Research groups revisiting ACAT inhibition as a strategy for atherosclerosis can use this compound to explore the steric and lipophilic limits of the di(aralkyl)urea pharmacophore. The increased bulk and lipophilicity relative to the dimethyl analog (ΔXLogP3-AA = +0.8) make it suitable for testing enhanced arterial wall penetration [1]. Its presence in the foundational patent US4387106 provides a historical anchor for modern SAR expansion [2].

Analytical Chemistry and Quality Control: Identity Standard

With a comprehensive spectral reference set (3 NMR + 1 FTIR) available via SpectraBase, this compound serves as a reliable identity standard for laboratories procuring research chemicals in the urea class. Its distinct spectral profile reduces the risk of misidentification, a common issue when ordering from non-primary suppliers [1].

Computational Chemistry: Lipophilic and Conformational Benchmark

The compound's computed properties—XLogP3-AA = 5.7 and 7 rotatable bonds—provide a well-defined benchmark for computational chemists calibrating logP prediction algorithms or molecular dynamics simulations on flexible urea ligands [1]. Its structural similarity to the 2,6-dimethyl analog (Δ2 rotatable bonds) allows for clean comparative studies on the effect of alkyl chain length on ligand flexibility and solvation [2].

Chemical Biology: Tool Compound for Protein Binding Studies

The unique combination of two benzyl groups and a sterically hindered 2,6-diethylphenyl ring makes this urea derivative a useful tool for probing hydrophobic binding pockets in enzymes like ACAT or cytochrome P450 isoforms. Its inclusion in the Sigma-Aldrich AldrichCPR collection indicates it is recognized as a pharmacologically active compound suitable for mechanistic studies [1].

Quote Request

Request a Quote for 1,1-Dibenzyl-3-(2,6-diethylphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.